molecular formula C30H48O4 B082541 Saikogenin F CAS No. 14356-59-3

Saikogenin F

Cat. No. B082541
CAS RN: 14356-59-3
M. Wt: 472.7 g/mol
InChI Key: IUBQSOTVBGNWDI-CUMBFETHSA-N
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Description

Saikogenin F is a compound with the molecular formula C30H48O4 . It is a natural active ingredient found in Bupleurum smithii, a Chinese folk medicine used to reduce fever and inflammation .


Synthesis Analysis

Saikogenin F can be produced from Saikosaponin A through enzymatic hydrolysis . The process involves the use of two recombinant glycoside hydrolases, BglPm and BglLk, which were cloned from Paenibacillus mucilaginosus and Lactobacillus koreensis respectively . These enzymes exhibit good activity between 30–37 °C and pH 6.5–7.0 .


Chemical Reactions Analysis

The chemical reactions involved in the production of Saikogenin F from Saikosaponin A involve enzymatic hydrolysis . The enzymes BglPm and BglLk exhibit high β-glycosidase activity, which facilitates the conversion of Saikosaponin A to Saikogenin F .

Scientific Research Applications

  • Alzheimer's Disease Treatment : Saikogenin F extracted from Bupleurum smithii showed potential in treating Alzheimer's disease. It ameliorated learning and memory impairment in an Alzheimer’s disease mouse model through its anti-inflammatory effects. This was observed through behavioral experiments and the reduction of inflammatory factors like TNF-α, IL-1β, IL-6, and ROS levels in hippocampal tissue. It was found to inhibit neuroinflammation and microglial activation, potentially by inhibiting NADPH oxidase subunits expression (Chen et al., 2022).

  • Anti-Cancer Effects : The anti-cancer effects of saikogenin F were explored, along with other related compounds. The study utilized recombinant enzymatic hydrolysis of saikosaponin to produce saikogenin F and investigated its effects on the human colon cancer cell line HCT 116. It was observed that these compounds significantly inhibited the growth of cancer cells (Lee et al., 2022).

  • Metabolism and Biological Activity : Various studies have focused on understanding the metabolism of saikogenins, including saikogenin F. These studies involve the metabolism by liver and intestinal bacteria, producing diverse metabolites through oxidations and hydrolysis processes. This research provides insights into the in vivo metabolism and potential biological activities of these compounds (Xue et al., 2019).

  • Chemical Analysis and Isolation : Research has also been conducted on the isolation and structural characterization of saikogenin F and related compounds from various plant sources. These studies are crucial for understanding the chemical nature and potential therapeutic applications of these compounds (Kubota & Hinoh, 1968).

  • Effect on Cellular Systems : Studies have also investigated the effects of saikogenin F on different cellular systems, including its impact on cell proliferation, inflammatory responses, and biochemical pathways. These findings contribute to a better understanding of its pharmacological potential and mechanism of action (Nose et al., 1989).

properties

IUPAC Name

(1S,2S,4S,5R,8R,9R,10S,13S,14R,17S,18R)-9-(hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-ene-2,10-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H48O4/c1-24(2)13-14-29-18-34-30(21(29)15-24)12-8-20-25(3)10-9-22(32)26(4,17-31)19(25)7-11-27(20,5)28(30,6)16-23(29)33/h8,12,19-23,31-33H,7,9-11,13-18H2,1-6H3/t19-,20-,21-,22+,23+,25+,26+,27-,28+,29-,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUBQSOTVBGNWDI-CUMBFETHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC23COC4(C2C1)C=CC5C6(CCC(C(C6CCC5(C4(CC3O)C)C)(C)CO)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@H]([C@@]([C@@H]1CC[C@@]3([C@@H]2C=C[C@@]45[C@]3(C[C@@H]([C@@]6([C@H]4CC(CC6)(C)C)CO5)O)C)C)(C)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Saikogenin F

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
165
Citations
K SHIMIZU, S AMAGAYA, Y OGIHARA - Journal of pharmacobio …, 1985 - jstage.jst.go.jp
… A minor peak of prosaikogenen F, a monofucoside of saikogenin F, was also detected at 15 … pounds, saiiosaponin a, prosaikogenin F and saikogenin F, were more than 50% of starting …
Number of citations: 90 www.jstage.jst.go.jp
C Juei-Tang, T Ching-Lin - Biochemical pharmacology, 1986 - Elsevier
… (Umbelliferae) and acidified from saikogenin F according to the report of Shibata et al. [2]. Chromatographic analysis (TLC) and other determinations …
Number of citations: 21 www.sciencedirect.com
JE Lee, BK Song, JH Kim, MZ Siddiqi, WT Im - Molecules, 2022 - mdpi.com
… Saikosaponin A and D were converted into saikogenin F via prosaikogenin F, and … 7.5 mg of prosaikogenin F, prosaikogenin G, saikogenin F, and saikogenin G, respectively, each with …
Number of citations: 4 www.mdpi.com
ZH Chen, J Li, XX Zhao, XH Yang, J Li… - Natural Product …, 2022 - journals.sagepub.com
… This study aimed to investigate the effects of saikogenin F, a … of Aβ, and different doses of saikogenin F (10, 20, and 40 mg/… ) test, showed that saikogenin F could ameliorate Aβ-induced …
Number of citations: 2 journals.sagepub.com
T Kubota, H Hinoh - Tetrahedron, 1968 - Elsevier
… The prosapogenin was again treated with sodium metaperiodate and then with alkali to give a new aglycone named saikogenin F. The saponin b on the one step degradation with …
Number of citations: 73 www.sciencedirect.com
N Aimi, H Fujimoto, S Shibata - Chemical and Pharmaceutical …, 1968 - jstage.jst.go.jp
… Saikogenin F (10 mg) was obtained from the later part of elution with CHCl,—ether (3:1). * Saikogenin G Diacetate (Vb)–Saikogenin G (35 mg) was acetylated with Ac, O (0,7 ml) and …
Number of citations: 31 www.jstage.jst.go.jp
SA Kon'SHIMIZU, Y OGII-lARA - jlc.jst.go.jp
… After evaporation of the organic layer, the residue was chromatographed on silica gel [solvent system: chloroformmethanol (8:l for 14 and 20, 10:1 for 17)] to afford saikogenin F (14) (20 …
Number of citations: 0 jlc.jst.go.jp
K Shimizu, S Amagaya, Y Ogihara - Chemical and Pharmaceutical …, 1985 - jstage.jst.go.jp
… After evaporation of the organic layer, the residue was chromatographed on silica gel [solvent system: chloroform‘ methanol (8:1 for 14 and 20, 10:1 for 17)] to afford saikogenin F (14) (…
Number of citations: 80 www.jstage.jst.go.jp
M NOSE, S AMAGAYA, Y OGIHARA - Chemical and pharmaceutical …, 1989 - jstage.jst.go.jp
… On the other hand, saikogenin F, an intestinal metabolite of saikosaponin a or prosaikogenin F, did not increase the serum corticosterone level. Saikosaponins b1 and g, gastric me— …
Number of citations: 67 www.jstage.jst.go.jp
J Liu, Y Xue, J Sun, R Fu, S Ren, Z Zhang… - … of Chromatography B, 2019 - Elsevier
Radix Bupleuri (RB) has been widely used in Traditional Chinese Medicine with a long history. Saikosaponins (SSs), the major constituents of RB, are assumed to be transformed into …
Number of citations: 7 www.sciencedirect.com

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